N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted xanthene derivatives depending on the electrophile used.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a xanthene moiety. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For instance, the presence of the xanthene moiety can enhance its photophysical properties, making it useful in the development of fluorescent dyes and sensors.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGFEQOSRFXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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